molecular formula C9H9Cl2NO B1622272 N-(2,4-dichlorophenyl)-N-methylacetamide CAS No. 93646-27-6

N-(2,4-dichlorophenyl)-N-methylacetamide

Cat. No.: B1622272
CAS No.: 93646-27-6
M. Wt: 218.08 g/mol
InChI Key: NVSSRRQIUAFBIU-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N-methylacetamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N-methylacetamide typically involves the reaction of 2,4-dichloroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired acetamide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dichlorophenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-chloroacetamide
  • N-(2,4-dichlorophenyl)-N-methylcarbamate
  • N-(2,4-dichlorophenyl)-benzenesulfonamide

Uniqueness

N-(2,4-dichlorophenyl)-N-methylacetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities or industrial applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6(13)12(2)9-4-3-7(10)5-8(9)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSSRRQIUAFBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370642
Record name N-(2,4-dichlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93646-27-6
Record name N-(2,4-dichlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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